Cas no 85386-14-7 (Ethyl 2-phenylpyrimidine-5-carboxylate)

Ethyl 2-phenylpyrimidine-5-carboxylate structure
85386-14-7 structure
Nome del prodotto:Ethyl 2-phenylpyrimidine-5-carboxylate
Numero CAS:85386-14-7
MF:C13H12N2O2
MW:228.246582984924
MDL:MFCD09863207
CID:839338
PubChem ID:10489528

Ethyl 2-phenylpyrimidine-5-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • ethyl 2-phenylpyrimidine-5-carboxylate
    • 5-Pyrimidinecarboxylic acid, 2-phenyl-, ethyl ester
    • 5-Carbethoxy-2-phenylpyrimidine
    • ethyl2-phenylpyrimidine-5-carboxylate
    • 2-phenyl-5-carbethoxypyrimidine
    • ADXNMWBLJLAMNG-UHFFFAOYSA-N
    • 3246AC
    • HP21888
    • AM20041245
    • ST24030533
    • 2-Phenylpyrimidine-5-carboxylic acid ethyl ester
    • Ethyl 2-phenyl-5-pyrimidinecarboxylate (ACI)
    • DTXSID70440772
    • AKOS005146381
    • J-520789
    • ME-0702
    • SB60663
    • 85386-14-7
    • DB-026563
    • MFCD09863207
    • CS-0151704
    • SCHEMBL8546622
    • Ethyl 2-phenylpyrimidine-5-carboxylate
    • MDL: MFCD09863207
    • Inchi: 1S/C13H12N2O2/c1-2-17-13(16)11-8-14-12(15-9-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3
    • Chiave InChI: ADXNMWBLJLAMNG-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C=NC(C2C=CC=CC=2)=NC=1)OCC

Proprietà calcolate

  • Massa esatta: 228.09000
  • Massa monoisotopica: 228.089877630g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 4
  • Complessità: 244
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 52.1
  • XLogP3: 2.1

Proprietà sperimentali

  • Densità: 1.167
  • PSA: 52.08000
  • LogP: 2.32030

Ethyl 2-phenylpyrimidine-5-carboxylate Informazioni sulla sicurezza

  • Classe di pericolo:IRRITANT

Ethyl 2-phenylpyrimidine-5-carboxylate Dati doganali

  • CODICE SA:2933599090
  • Dati doganali:

    Codice doganale cinese:

    2933599090

    Panoramica:

    2933599090. Altri composti con anello pirimidina in struttura(Compresi altri composti con anello piperazina sulla struttura. IVA:17,0%. Tasso di rimborso delle imposte:13,0%. Condizioni regolamentari:niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    2933599090. altri composti contenenti nella struttura un anello pirimidina (anche idrogenato) o un anello piperazina. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

Ethyl 2-phenylpyrimidine-5-carboxylate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM109406-250mg
Ethyl 2-phenylpyrimidine-5-carboxylate
85386-14-7 98%
250mg
$*** 2023-05-29
abcr
AB303709-1 g
Ethyl 2-phenylpyrimidine-5-carboxylate, 95%; .
85386-14-7 95%
1g
€281.80 2022-05-20
eNovation Chemicals LLC
D749867-1g
Ethyl 2-phenylpyrimidine-5-carboxylate
85386-14-7 98%
1g
$135 2024-06-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IV372-250mg
Ethyl 2-phenylpyrimidine-5-carboxylate
85386-14-7 98%
250mg
643CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IV372-100mg
Ethyl 2-phenylpyrimidine-5-carboxylate
85386-14-7 98%
100mg
234CNY 2021-05-08
Fluorochem
216927-250mg
Ethyl 2-phenylpyrimidine-5-carboxylate
85386-14-7 95%
250mg
£48.00 2022-03-01
abcr
AB303709-250 mg
Ethyl 2-phenylpyrimidine-5-carboxylate, 95%; .
85386-14-7 95%
250MG
€143.80 2022-05-20
eNovation Chemicals LLC
D749867-250mg
Ethyl 2-phenylpyrimidine-5-carboxylate
85386-14-7 98%
250mg
$85 2025-02-20
Aaron
AR008G4S-100mg
Ethyl 2-phenylpyrimidine-5-carboxylate
85386-14-7 98%
100mg
$30.00 2023-12-13
1PlusChem
1P008FWG-100mg
Ethyl 2-phenylpyrimidine-5-carboxylate
85386-14-7 98%
100mg
$20.00 2024-04-21

Ethyl 2-phenylpyrimidine-5-carboxylate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium ethoxide Solvents: Ethanol
Riferimento
Reaction of 2-dimethylaminomethylene-1,3-diones with dinucleophiles. VIII. Synthesis of ethyl and methyl 2,4-disubstituted 5-pyrimidinecarboxylates
Schenone, Pietro; et al, Journal of Heterocyclic Chemistry, 1990, 27(2), 295-305

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide
2.1 Reagents: Sodium Solvents: Ethanol ;  1 h, reflux
Riferimento
Inhibitors of NF-κB and AP-1 Gene Expression: SAR Studies on the Pyrimidine Portion of 2-Chloro-4-trifluoromethylpyrimidine-5-[N-(3',5'-bis(trifluoromethyl)phenyl)carboxamide]
Palanki, Moorthy S. S.; et al, Journal of Medicinal Chemistry, 2000, 43(21), 3995-4004

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium methoxide Solvents: Methanol
2.1 Solvents: Phosphorus oxychloride
3.1 Reagents: Hydrochloric acid Solvents: Ethanol
Riferimento
Synthesis of 2,5'-bipyrimidines from substituted 5-cyanopyrimidines
Mamaev, V. P.; et al, Khimiya Geterotsiklicheskikh Soedinenii, 1988, (3), 371-5

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Ethanol
Riferimento
Synthesis of 2,5'-bipyrimidines from substituted 5-cyanopyrimidines
Mamaev, V. P.; et al, Khimiya Geterotsiklicheskikh Soedinenii, 1988, (3), 371-5

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Zinc Solvents: Tetrahydrofuran ;  1 h, 60 °C
1.2 Reagents: Acetic acid ;  23 h, 60 °C
Riferimento
Characterization of amide bond conformers for a novel heterocyclic template of N-acylhydrazone derivatives
Basilio Lopes, Alexandra; et al, Molecules, 2013, 18(10), 11683-11704

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Ethanol
Riferimento
Synthesis of 2,5'-bipyrimidines from substituted 5-cyanopyrimidines
Mamaev, V. P.; et al, Khimiya Geterotsiklicheskikh Soedinenii, 1988, (3), 371-5

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sodium Solvents: Ethanol ;  1 h, reflux
Riferimento
Inhibitors of NF-κB and AP-1 Gene Expression: SAR Studies on the Pyrimidine Portion of 2-Chloro-4-trifluoromethylpyrimidine-5-[N-(3',5'-bis(trifluoromethyl)phenyl)carboxamide]
Palanki, Moorthy S. S.; et al, Journal of Medicinal Chemistry, 2000, 43(21), 3995-4004

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt; 4 h, 100 °C
Riferimento
Design, synthesis and evaluation of aromatic heterocyclic derivatives as potent antifungal agents
Zhao, Shizhen; et al, European Journal of Medicinal Chemistry, 2017, 137, 96-107

Metodo di produzione 9

Condizioni di reazione
Riferimento
Product class 12: pyrimidines
von Angerer, S., Science of Synthesis, 2004, 16, 379-572

Metodo di produzione 10

Condizioni di reazione
Riferimento
Product class 12: pyrimidines
von Angerer, S., Science of Synthesis, 2004, 16, 379-572

Metodo di produzione 11

Condizioni di reazione
1.1 Solvents: Phosphorus oxychloride
2.1 Reagents: Hydrochloric acid Solvents: Ethanol
Riferimento
Synthesis of 2,5'-bipyrimidines from substituted 5-cyanopyrimidines
Mamaev, V. P.; et al, Khimiya Geterotsiklicheskikh Soedinenii, 1988, (3), 371-5

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Sodium Solvents: Ethanol ;  9 h, rt
2.1 Reagents: Phosphorus oxychloride ;  1 h, 100 °C
2.2 Reagents: Zinc Solvents: Tetrahydrofuran ;  1 h, 60 °C
2.3 Reagents: Acetic acid ;  23 h, 60 °C
Riferimento
Characterization of amide bond conformers for a novel heterocyclic template of N-acylhydrazone derivatives
Basilio Lopes, Alexandra; et al, Molecules, 2013, 18(10), 11683-11704

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Ethanol
Riferimento
Synthesis of 2,5'-bipyrimidines from substituted 5-cyanopyrimidines
Mamaev, V. P.; et al, Khimiya Geterotsiklicheskikh Soedinenii, 1988, (3), 371-5

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  < 0 °C; 24 h, rt
1.2 Solvents: Water ;  rt
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt; 4 h, 100 °C
Riferimento
Design, synthesis and evaluation of aromatic heterocyclic derivatives as potent antifungal agents
Zhao, Shizhen; et al, European Journal of Medicinal Chemistry, 2017, 137, 96-107

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ;  1 h, 100 °C
1.2 Reagents: Zinc Solvents: Tetrahydrofuran ;  1 h, 60 °C
1.3 Reagents: Acetic acid ;  23 h, 60 °C
Riferimento
Characterization of amide bond conformers for a novel heterocyclic template of N-acylhydrazone derivatives
Basilio Lopes, Alexandra; et al, Molecules, 2013, 18(10), 11683-11704

Ethyl 2-phenylpyrimidine-5-carboxylate Raw materials

Ethyl 2-phenylpyrimidine-5-carboxylate Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:85386-14-7)Ethyl 2-phenylpyrimidine-5-carboxylate
A15849
Purezza:99%
Quantità:5g
Prezzo ($):276.0